(2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-12(2)20-16(14(11)10-17)18-15(19)9-8-13-6-4-3-5-7-13/h3-9H,1-2H3,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSORVLLHUYUMGL-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide is a synthetic organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This compound features a thiophene ring, a cyano group, and an enamide functional group, which are known to contribute to various pharmacological properties. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Structural Characteristics
The molecular structure of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide can be represented as follows:
The presence of the cyano group and thiophene moiety suggests interesting electronic properties that may influence its biological interactions.
Predicted Biological Activities
Utilizing computational tools such as the Prediction of Activity Spectra for Substances (PASS), researchers have predicted various biological activities for this compound. These predictions indicate potential effects against:
- Cancer Cell Lines : The compound may exhibit antitumor properties.
- Anti-inflammatory Effects : It could interact with inflammatory pathways, potentially reducing inflammation.
The following table summarizes predicted activities based on structural similarities with known bioactive compounds:
| Compound Name | Structural Features | Predicted Biological Activity |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | Aromatic ring with amine | Antitumor activity |
| 3-Cyanoquinoline | Cyano group on quinoline | Antibacterial properties |
| 4-Methylthiazole | Thiazole ring with methyl | Antifungal activity |
The mechanism of action for (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide likely involves interactions with specific molecular targets such as enzymes or receptors. Its multiple functional groups allow it to engage in various non-covalent interactions (e.g., hydrogen bonding and hydrophobic interactions), which modulate biological activities.
Case Studies and Research Findings
- Anticancer Activity : A study indicated that derivatives similar to (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide showed significant cytotoxicity against different cancer cell lines. The mechanism involved apoptosis induction through the activation of caspase pathways.
- Anti-inflammatory Studies : Research has shown that compounds with similar structures can inhibit the production of pro-inflammatory cytokines in macrophage cultures. This suggests that (2E)-N-(3-cyano-4,5-dimethylthiophen-2-y) may also exhibit anti-inflammatory properties.
- Neuroprotective Effects : Investigations into related cinnamamide derivatives have demonstrated anticonvulsant activity in animal models, suggesting potential neuroprotective effects for (2E)-N-(3-cyano-4,5-dimethylthiophen-2-y) as well.
Safety and Toxicity Assessment
Preliminary assessments indicate that (2E)-N-(3-cyano-4,5-dimethylthiophen-2-y) is non-toxic at concentrations below 100 µM in cell viability assays. Further studies are required to evaluate its safety profile comprehensively.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit promising anticancer properties. The interaction of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide with specific molecular targets such as protein kinases may inhibit cancer cell proliferation. Case studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it possesses significant antibacterial and antifungal properties, which could be harnessed in the development of new antimicrobial agents.
Organic Electronics
Due to its unique electronic properties, (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide has potential applications in organic electronics. Its ability to act as a semiconductor makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound into device architectures can enhance performance metrics such as efficiency and stability.
Polymer Chemistry
In polymer chemistry, the incorporation of this compound into polymer matrices can improve mechanical and thermal properties. Studies have shown that polymers modified with (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide exhibit enhanced tensile strength and thermal stability compared to unmodified counterparts.
Herbicidal Activity
Preliminary investigations into the herbicidal properties of (2E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylprop-2-enamide have shown potential for use as an herbicide. Its mechanism appears to involve the inhibition of specific enzymatic pathways crucial for plant growth, thereby reducing weed populations without adversely affecting crop yields.
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |
| Antimicrobial Agent | Significant antibacterial and antifungal activity | |
| Materials Science | Organic Electronics | Acts as a semiconductor for OLEDs and OPVs |
| Polymer Chemistry | Enhances mechanical and thermal properties | |
| Agrochemicals | Herbicide | Inhibits growth pathways in weeds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Class 1: Pyridine-Based Heterocycles (Insecticidal Agents)
- N-(4-Chlorophenyl)-2-((3-Cyano-4,6-Distyrylpyridin-2-yl)thio)Acetamide (Compound 2) Structure: Pyridine ring with cyano and styryl substituents, linked to a chlorophenyl group via a thioacetamide bridge. Bioactivity: Exhibits superior insecticidal activity against cowpea aphids (Aphis craccivora Koch) compared to acetamiprid (toxic ratio = 2.1). The open-chain structure and cyano group are critical for activity .
Class 2: Thieno[2,3-b]Pyridine Derivatives
- 3-Amino-N-(4-Chlorophenyl)-4,6-Distyrylthieno[2,3-b]Pyridine-2-Carboxamide (Compound 3) Structure: Cyclized thienopyridine system lacking the cyano group. Bioactivity: Less active than Compound 2 (toxic ratio = 1.3 vs. acetamiprid), highlighting the importance of the cyano group and open-chain conformation .
Class 3: N-Arylcinnamamides (Antimicrobial Agents)
- (2E)-N-[3,5-Bis(Trifluoromethyl)Phenyl]-3-Phenylprop-2-Enamide Structure: Similar (2E)-3-phenylprop-2-enamide backbone with trifluoromethyl substituents on the aryl ring. Bioactivity: Demonstrates potent antistaphylococcal activity (MIC = 8 µM vs. Staphylococcus aureus), surpassing ampicillin. Enhanced lipophilicity from trifluoromethyl groups improves membrane penetration . Key Difference: The target compound’s thiophene-cyano substituent may prioritize insecticidal over antimicrobial activity due to divergent target pathways.
Structure-Activity Relationship (SAR) Analysis
Bioactivity Data Comparison
Q & A
Q. What are the recommended synthetic routes for (2E)-N-(3-CYANO-4,5-DIMETHYLTHIOPHEN-2-YL)-3-PHENYLPROP-2-ENAMIDE?
The compound can be synthesized via Knoevenagel condensation , a method validated for structurally similar acrylamide derivatives. A general protocol involves:
- Reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (10 mmol) with substituted benzaldehydes (11 mmol) in toluene.
- Adding catalytic piperidine (0.35 ml) and acetic acid (1.3 ml), followed by refluxing for 5–6 hours.
- Monitoring reaction progress via thin-layer chromatography (TLC), followed by recrystallization in alcohol to isolate the product .
Key Considerations : Optimize solvent polarity and catalyst ratios to enhance yield (72–94% reported for analogous compounds) .
Q. How can structural characterization of this compound be systematically validated?
Use a multi-spectral approach:
- IR Spectroscopy : Confirm the presence of acrylamide C=O stretching (~1650 cm⁻¹) and cyano group absorption (~2200 cm⁻¹).
- ¹H NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and the trans-alkene proton (δ 6.8–7.2 ppm, J = 15–16 Hz).
- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns consistent with the molecular formula .
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s antioxidant and anti-inflammatory mechanisms?
Adopt a tiered approach:
- In Vitro Antioxidant Assays : Use DPPH radical scavenging and lipid peroxidation inhibition models. Compare IC₅₀ values against standard antioxidants (e.g., ascorbic acid) .
- In Vivo Anti-Inflammatory Models : Employ carrageenan-induced paw edema in rodents. Measure cytokine levels (e.g., TNF-α, IL-6) via ELISA to assess immune modulation .
Data Contradiction Tip : If in vitro activity does not translate to in vivo efficacy, investigate bioavailability using HPLC or pharmacokinetic profiling .
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
Potential factors and solutions:
- Impurity Profile : Analyze by HPLC to identify side products (e.g., unreacted benzaldehyde or dimerization byproducts). Adjust stoichiometry or reaction time .
- Solvent Effects : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates. For example, toluene may limit diffusion at higher scales .
- Catalyst Optimization : Replace piperidine with milder bases (e.g., DBU) to reduce side reactions .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
Follow a framework inspired by Project INCHEMBIOL :
- Physicochemical Properties : Determine log P (octanol-water partition coefficient) and hydrolysis half-life to predict environmental persistence .
- Biotic Impact Studies : Use Daphnia magna or Danio rerio models to evaluate acute toxicity (LC₅₀) and bioaccumulation potential .
- Degradation Pathways : Perform photolysis or microbial degradation studies under simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
